

# spectral data analysis of 3-Bromo-1H-1,2,4-triazole

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## Compound of Interest

Compound Name: 3-Bromo-1H-1,2,4-triazole

Cat. No.: B147057

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An In-Depth Technical Guide to the Spectral Data Analysis of **3-Bromo-1H-1,2,4-triazole**

## Authored by: Gemini, Senior Application Scientist Abstract

**3-Bromo-1H-1,2,4-triazole** (CAS No. 7343-33-1) is a crucial heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique reactivity conferred by its bromine substituent and triazole core.<sup>[1][2]</sup> The triazole nucleus is a key component in a wide array of therapeutically significant agents, known for antimicrobial, anticancer, and anti-inflammatory properties.<sup>[3][4][5]</sup> Accurate structural elucidation and purity assessment are paramount for its application in drug development and materials science. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used to characterize **3-Bromo-1H-1,2,4-triazole**, designed for researchers and drug development professionals. We will explore the causality behind experimental choices and provide field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in an integrated approach to confident structural verification.

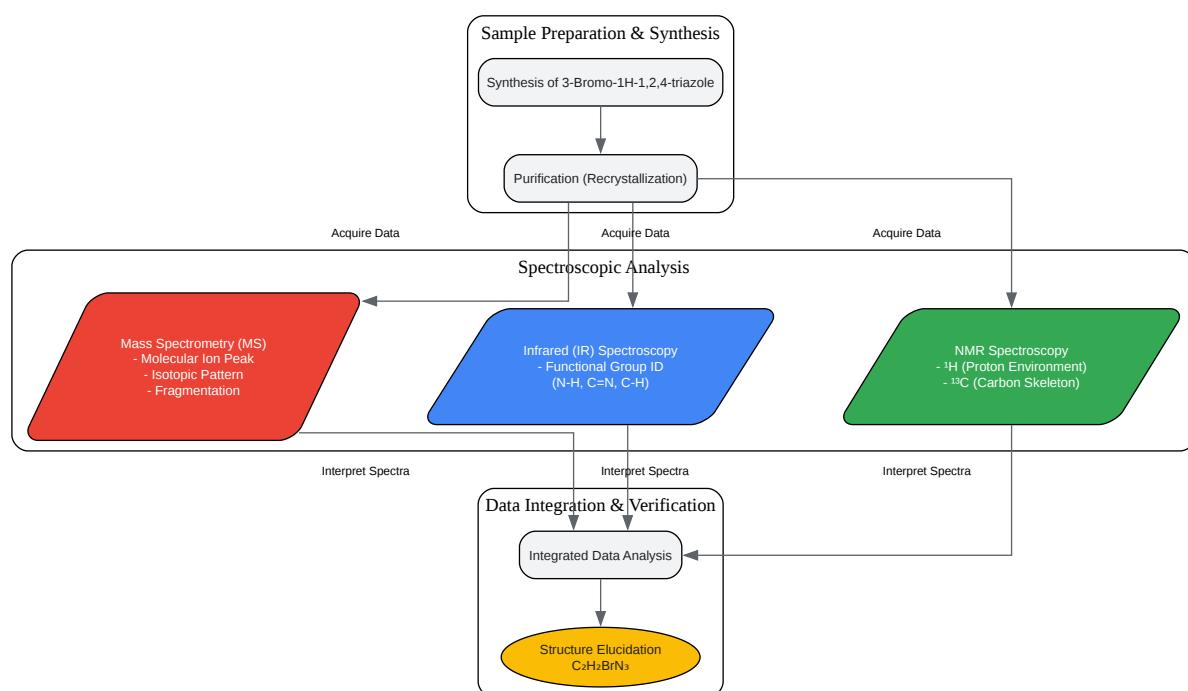
## Foundational Principles of Spectroscopic Characterization

The unambiguous identification of a molecule like **3-Bromo-1H-1,2,4-triazole**, with its molecular formula  $C_2H_2BrN_3$  and molecular weight of approximately 147.96 g/mol, relies on a multi-faceted analytical approach.<sup>[6][7]</sup> No single technique provides a complete picture;

instead, we integrate data from various methods, each probing different aspects of the molecular structure.

- Mass Spectrometry (MS) provides the molecular weight and elemental composition via high-resolution analysis, while its fragmentation patterns offer clues to the molecule's connectivity.
- Infrared (IR) Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies, such as N-H and C=N bonds.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework.  $^1\text{H}$  NMR reveals the number and environment of protons, while  $^{13}\text{C}$  NMR provides similar information for the carbon atoms.

The logical workflow for this characterization is essential for a self-validating conclusion. The process ensures that the interpretation from one technique is corroborated by the others, minimizing ambiguity.



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